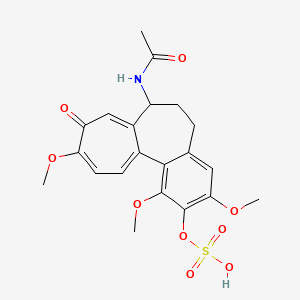

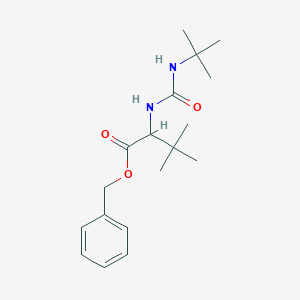

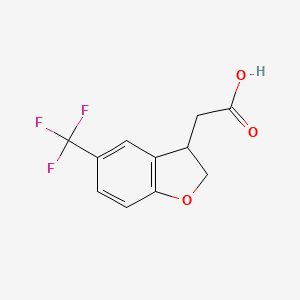

2-DemethylColchicine2-O-Sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La colchicina y sus derivados han sido ampliamente estudiados por sus propiedades farmacológicas, en particular sus efectos antiinflamatorios y antimitóticos . La modificación de la colchicina para formar 2-Desmetilcolchicina 2-O-Sulfato tiene como objetivo mejorar su potencial terapéutico al tiempo que reduce la toxicidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-Desmetilcolchicina 2-O-Sulfato generalmente implica la transformación microbiana de la colchicina. Streptomyces griseus ATCC 13273 se ha identificado como un microorganismo efectivo para esta transformación. El proceso implica la incubación de colchicina con Streptomyces griseus, lo que da como resultado la desmetilación regioselectiva en la posición C-2 para formar 2-Desmetilcolchicina . La posterior sulfatación en la posición 2-O se puede lograr utilizando un complejo de trióxido de azufre-piridina en un solvente adecuado.

Métodos de producción industrial

La producción industrial de 2-Desmetilcolchicina 2-O-Sulfato probablemente seguiría una ruta de transformación microbiana similar, ampliada para acomodar volúmenes más grandes. El uso de biorreactores para cultivar Streptomyces griseus y optimizar condiciones como el pH, la temperatura y el suministro de nutrientes sería esencial para una producción eficiente. El paso de sulfatación se integraría en la línea de producción, asegurando un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

2-Desmetilcolchicina 2-O-Sulfato experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo sulfato, donde nucleófilos como las aminas o los tioles pueden reemplazar la parte sulfato.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Tiol de amonio en solución acuosa.

Principales productos formados

Oxidación: Formación de derivados oxidados con posibles cambios en la actividad farmacológica.

Reducción: Formación de derivados reducidos, lo que podría alterar la bioactividad del compuesto.

Sustitución: Formación de derivados sustituidos con grupos funcionales variados, mejorando la versatilidad del compuesto en diferentes aplicaciones.

Aplicaciones Científicas De Investigación

2-Desmetilcolchicina 2-O-Sulfato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevas rutas sintéticas.

Biología: Se emplea en la investigación de biología celular para investigar sus efectos sobre la división celular y la dinámica de los microtúbulos.

Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de enfermedades inflamatorias, cáncer y afecciones cardiovasculares.

Mecanismo De Acción

El mecanismo de acción de 2-Desmetilcolchicina 2-O-Sulfato es similar al de la colchicina. Interfiere con el ensamblaje intracelular del complejo inflamasoma en neutrófilos y monocitos, que media la activación de la interleucina-1β, un mediador inflamatorio . Además, se une a la tubulina, inhibiendo la polimerización de los microtúbulos y alterando la división celular, lo que es crucial para sus efectos antimitóticos.

Comparación Con Compuestos Similares

Compuestos similares

Colchicina: El compuesto original, conocido por sus propiedades antiinflamatorias y antimitóticas.

3-Desmetilcolchicina: Otro derivado con desmetilación en la posición C-3, que exhibe actividades farmacológicas similares.

Sulfato de colchicina: Un derivado de sulfato de colchicina, utilizado en aplicaciones terapéuticas similares.

Singularidad

2-Desmetilcolchicina 2-O-Sulfato destaca por su modificación específica en la posición C-2 y la sulfatación en la posición 2-O, lo que puede mejorar su potencial terapéutico al tiempo que reduce la toxicidad en comparación con su compuesto original .

Propiedades

Fórmula molecular |

C21H23NO9S |

|---|---|

Peso molecular |

465.5 g/mol |

Nombre IUPAC |

(7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl) hydrogen sulfate |

InChI |

InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27) |

Clave InChI |

WOOCBMNRNKYWSA-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)

![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)

![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)

![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)